Nonlinear Optical Response: First-Order Hyperpolarizability
DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 4-Bromo-2',4'-dichlorochalcone (designated DCBC) exhibits an electronic first-order hyperpolarizability (β) of 17.805 × 10⁻³⁰ e.s.u. [1]. While direct head-to-head experimental NLO data against specific comparators are not reported in the same study, the authors note that this value is comparable to other chalcones and organic NLO materials, indicating a measurable NLO response suitable for photonic applications [2]. The presence of the 4-bromo substituent contributes to the non-centrosymmetric crystal packing required for second harmonic generation (SHG) efficiency, a structural feature that distinguishes this compound from non-halogenated or solely chlorinated chalcones which may crystallize in centrosymmetric space groups incompatible with SHG [3].
| Evidence Dimension | First-order hyperpolarizability (β, electronic contribution) |
|---|---|
| Target Compound Data | 17.805 × 10⁻³⁰ e.s.u. (DFT-calculated) |
| Comparator Or Baseline | Other chalcones and organic NLO materials (qualitative comparison) |
| Quantified Difference | Comparable magnitude; quantitative comparator data not reported |
| Conditions | DFT/B3LYP/6-311++G(d,p) level; finite field approach |
Why This Matters
For researchers developing nonlinear optical materials or photonic devices, the calculated hyperpolarizability value provides a quantitative benchmark for material selection, while the bromine atom enables crystallographic phasing that is impossible with non-brominated analogs.
- [1] Singh, P., Reena, R., Kumar, A., Gupta, A., & Patil, P. S. (2022). Spectroscopic investigation and density functional theory prediction of first and second order hyperpolarizabilities of 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1269, 133807. View Source
- [2] Singh, P., Reena, R., Kumar, A., Gupta, A., & Patil, P. S. (2022). Spectroscopic investigation and density functional theory prediction of first and second order hyperpolarizabilities of 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1269, 133807. View Source
- [3] Singh, P., Reena, R., Kumar, A., Gupta, A., & Patil, P. S. (2022). Spectroscopic investigation and density functional theory prediction of first and second order hyperpolarizabilities of 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1269, 133807. View Source
